molecular formula C20H25ClN2OS B10862305 Propiomazine (hydrochloride) CAS No. 66487-09-0

Propiomazine (hydrochloride)

Cat. No.: B10862305
CAS No.: 66487-09-0
M. Wt: 376.9 g/mol
InChI Key: HTNILHBCBQPOGB-UHFFFAOYSA-N
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Description

Propiomazine hydrochloride is a phenothiazine derivative primarily used as an antihistamine and sedative. It is commonly prescribed to treat insomnia and to produce sedation and relieve anxiety before or during surgery or other procedures. Unlike other phenothiazines, propiomazine hydrochloride is not used therapeutically as a neuroleptic because it does not effectively block dopamine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propiomazine hydrochloride is synthesized through a multi-step process involving the reaction of phenothiazine with propionyl chloride in the presence of a base to form propiomazine. This compound is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods: Industrial production of propiomazine hydrochloride involves the same basic synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Propiomazine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Propiomazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Propiomazine hydrochloride acts as an antagonist of several receptors, including dopamine D1, D2, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine receptors M1 through M5, alpha-1 adrenergic receptor, and histamine H1 receptor. Its primary sedative effect is due to its antagonism of the histamine H1 receptor .

Comparison with Similar Compounds

Uniqueness: Propiomazine hydrochloride is unique in its selective receptor antagonism, which results in fewer extrapyramidal side effects compared to other phenothiazines. Its primary use as a sedative and antihistamine distinguishes it from other compounds in its class .

Properties

CAS No.

66487-09-0

Molecular Formula

C20H25ClN2OS

Molecular Weight

376.9 g/mol

IUPAC Name

1-[10-[1-(dimethylamino)propan-2-yl]phenothiazin-2-yl]propan-1-one;hydrochloride

InChI

InChI=1S/C20H24N2OS.ClH/c1-5-18(23)15-10-11-20-17(12-15)22(14(2)13-21(3)4)16-8-6-7-9-19(16)24-20;/h6-12,14H,5,13H2,1-4H3;1H

InChI Key

HTNILHBCBQPOGB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(C)CN(C)C.Cl

Origin of Product

United States

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